1H-Benzo[d]imidazole-4-carboxamide
Overview
Description
It is rapidly converted by cells of the T lymphoid lineage to its corresponding arabinosylguanine nucleotide triphosphate, resulting in the inhibition of DNA synthesis and selective toxicity to T lymphoblastoid cell lines as well as to freshly isolated leukemia cells from patients with T-cell acute lymphoblastic leukemia .
Mechanism of Action
Target of Action
The primary target of 1H-Benzimidazole-4-carboxamide is Poly [ADP-ribose] polymerase 1 (PARP-1) . PARP-1 is a protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
1H-Benzimidazole-4-carboxamide interacts with its target, PARP-1, by inhibiting its activity . This interaction results in the prevention of PARP-1 from repairing DNA damage in cancer cells, leading to cell death .
Biochemical Pathways
The inhibition of PARP-1 affects the DNA repair pathway. When PARP-1 is inhibited, DNA damage accumulates in the cell, leading to cell death . This is particularly effective in cancer cells, which often have defects in other DNA repair pathways, making them more reliant on PARP-1 for survival .
Pharmacokinetics
Benzimidazole derivatives are generally well-absorbed and exhibit good bioavailability .
Result of Action
The inhibition of PARP-1 by 1H-Benzimidazole-4-carboxamide leads to the accumulation of DNA damage in cells. This is particularly detrimental to cancer cells, leading to their death . Some benzimidazole derivatives have shown potent in vitro antimicrobial activity , and others have shown strong anti-proliferative activity against certain cancer cell lines .
Action Environment
The action, efficacy, and stability of 1H-Benzimidazole-4-carboxamide can be influenced by various environmental factors. For instance, the pH level can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s bioavailability . .
Biochemical Analysis
Biochemical Properties
1H-Benzimidazole-4-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a compound that induces the Interferon-Stimulated Response Elements (ISRE) promoter sequence, specific cellular Interferon-Stimulated Genes (ISGs), and the phosphorylation of Interferon Regulatory Factor (IRF) 3 . The nature of these interactions is primarily through binding, leading to changes in the activity of these biomolecules .
Cellular Effects
1H-Benzimidazole-4-carboxamide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to prime the cellular response to transfected plasmid DNA, leading to potent synergistic effects on IFN-β secretion and ISG expression levels .
Molecular Mechanism
The molecular mechanism of action of 1H-Benzimidazole-4-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to induce the ISRE promoter sequence, specific cellular ISGs, and the phosphorylation of IRF3 .
Temporal Effects in Laboratory Settings
The effects of 1H-Benzimidazole-4-carboxamide change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 1H-Benzimidazole-4-carboxamide vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: Ara-G can be synthesized using various methods. One effective method involves the use of deuterium sources such as deuterium oxide, deuterated methanol, and sodium borodeuteride . Another method involves the use of whole cells of Escherichia coli to produce Ara-G with a yield of 63%-65% based on deoxyguanosine as the best source of guanine base .
Industrial Production Methods: Industrial production of Ara-G typically involves the synthesis of its prodrug, nelarabine, which is then demethylated by adenosine deaminase in the blood to produce Ara-G . This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Ara-G undergoes various chemical reactions, including phosphorylation, which is essential for its pharmacological activity. In the first and rate-limiting phosphorylation step, Ara-G is a substrate of both the mitochondrial deoxyguanosine kinase and the cytosolic deoxycytidine kinase .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Ara-G include deuterium oxide, deuterated methanol, and sodium borodeuteride . The reaction conditions typically involve controlled pH and temperature to ensure high yield and purity.
Major Products Formed: The major product formed from the phosphorylation of Ara-G is arabinosylguanine nucleotide triphosphate, which inhibits DNA synthesis and induces cell death .
Scientific Research Applications
Ara-G has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, Ara-G is used as an active metabolite of nelarabine for the treatment of T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma . In chemistry, Ara-G is used as a nucleoside analogue for studying DNA synthesis and repair mechanisms . In biology, Ara-G is used to study the selective toxicity to T lymphoblastoid cell lines and leukemia cells . In industry, Ara-G is used in the production of nucleoside analogues for various research purposes .
Comparison with Similar Compounds
Ara-G is unique among nucleoside analogues due to its selective toxicity to T lymphoblastoid cell lines and leukemia cells . Similar compounds include cytarabine (Ara-C), fludarabine, and 5-fluorouracil, which are also nucleoside analogues used in the treatment of various cancers . Ara-G is distinct in its higher toxicity to T lymphoblasts compared to B lymphoblasts .
List of Similar Compounds:- Cytarabine (Ara-C)
- Fludarabine
- 5-Fluorouracil
Properties
IUPAC Name |
1H-benzimidazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)5-2-1-3-6-7(5)11-4-10-6/h1-4H,(H2,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDMKDXGNVJWCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435953 | |
Record name | 1H-BENZIMIDAZOLE-4-CARBOXAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188106-81-2 | |
Record name | 1H-BENZIMIDAZOLE-4-CARBOXAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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